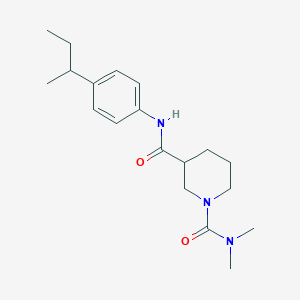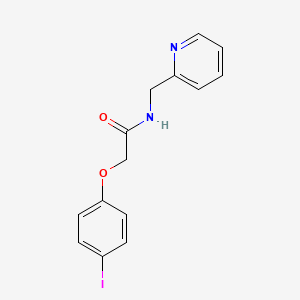
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is a selective β3-adrenergic receptor agonist, which means that it selectively activates the β3-adrenergic receptor. The β3-adrenergic receptor is primarily found in adipose tissue and plays a key role in regulating energy expenditure and thermogenesis. Activation of the β3-adrenergic receptor by this compound leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and leads to the phosphorylation of various proteins. This activation of PKA leads to an increase in lipolysis, thermogenesis, and glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can increase energy expenditure and reduce food intake, leading to weight loss. It can also improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes. Additionally, this compound can relax airway smooth muscle, making it a potential treatment for asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific activation of this receptor. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several potential future directions for research on N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. One area of research could focus on its potential as a treatment for obesity and related metabolic disorders. Another area of research could focus on its potential as a treatment for asthma and COPD. Additionally, further studies could be done to investigate the safety and toxicity of this compound.
Métodos De Síntesis
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is a synthetic compound that can be synthesized through a multistep process. The synthesis method involves the reaction of 4-sec-butylphenylacetonitrile with N,N-dimethylpiperidin-3-amine, followed by the reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with diethyl oxalate to form the corresponding diethyl ester, which is subsequently hydrolyzed to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potential as an anti-obesity agent, as it can increase energy expenditure and reduce food intake. It has also been studied for its potential use in the treatment of diabetes, as it can improve glucose tolerance and insulin sensitivity. Additionally, this compound has been shown to have potential as a treatment for asthma and chronic obstructive pulmonary disease (COPD), as it can relax airway smooth muscle.
Propiedades
IUPAC Name |
3-N-(4-butan-2-ylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-14(2)15-8-10-17(11-9-15)20-18(23)16-7-6-12-22(13-16)19(24)21(3)4/h8-11,14,16H,5-7,12-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVAMNSXVZHELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320963.png)
![N-({1-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5320966.png)
![8-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5320972.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5320979.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5320982.png)
![N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide](/img/structure/B5320985.png)
![4-(1-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-1H-imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B5320991.png)
![N-{[4-(5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5321000.png)

![8-(tetrahydro-2-furanylmethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5321018.png)
![3-(4-fluorophenyl)-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321042.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5321045.png)
![4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate](/img/structure/B5321052.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321057.png)